molecular formula C11H13FINO B8175037 N,N-diethyl-3-fluoro-2-iodobenzamide

N,N-diethyl-3-fluoro-2-iodobenzamide

Cat. No.: B8175037
M. Wt: 321.13 g/mol
InChI Key: UNEDDCMTHGFXIV-UHFFFAOYSA-N
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Description

N,N-diethyl-3-fluoro-2-iodobenzamide is an organic compound with the molecular formula C11H13FINO and a molecular weight of 321.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 3-position and an iodine atom at the 2-position on the benzamide ring, along with two ethyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-fluoro-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-iodobenzoic acid and diethylamine.

    Amidation Reaction: The key step involves the amidation of 3-fluoro-2-iodobenzoic acid with diethylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzamide ring can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Products vary depending on the specific reaction, including oxidized or reduced derivatives of the original compound.

    Hydrolysis: The major products are 3-fluoro-2-iodobenzoic acid and diethylamine.

Scientific Research Applications

N,N-diethyl-3-fluoro-2-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-fluoro-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Interacting with Receptors: It may interact with cellular receptors, leading to changes in signal transduction pathways.

    Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N,N-diethyl-3-fluoro-2-iodobenzamide can be compared with other similar compounds, such as:

    N,N-diethyl-3-fluoro-2-chlorobenzamide: Similar structure but with a chlorine atom instead of iodine.

    N,N-diethyl-3-fluoro-2-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

    N,N-diethyl-3-fluoro-2-methylbenzamide: Similar structure but with a methyl group instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N,N-diethyl-3-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDDCMTHGFXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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